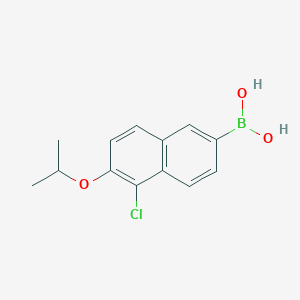

5-Chloro-6-isopropoxynaphthalene-2-boronic acid

Description

Properties

IUPAC Name |

(5-chloro-6-propan-2-yloxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClO3/c1-8(2)18-12-6-3-9-7-10(14(16)17)4-5-11(9)13(12)15/h3-8,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRSCYODVGZRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=C(C=C2)OC(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Chloro 6 Isopropoxynaphthalene 2 Boronic Acid

Retrosynthetic Approaches and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comamazonaws.com For 5-Chloro-6-isopropoxynaphthalene-2-boronic acid, the key carbon-boron (C-B) bond is the primary site for disconnection. This leads to two main retrosynthetic pathways, each identifying a different key precursor.

A primary disconnection of the C-B bond suggests a precursor in which the boron functionality is absent. This precursor would be a 2-substituted-5-chloro-6-isopropoxynaphthalene, where the 2-position is amenable to borylation. A common precursor for this approach would be a halogenated derivative, such as 2-bromo-5-chloro-6-isopropoxynaphthalene. This precursor can then be converted to the target boronic acid through various methods, including lithium-halogen exchange followed by reaction with a boron electrophile, or through metal-catalyzed cross-coupling reactions.

An alternative retrosynthetic approach involves the direct borylation of a C-H bond at the 2-position of the 5-chloro-6-isopropoxynaphthalene core. This strategy is highly atom-economical as it avoids the pre-installation of a leaving group. The feasibility of this approach is contingent on the directing effects of the existing chloro and isopropoxy substituents, which must favor the regioselective borylation at the desired C-2 position.

| Retrosynthetic Disconnection | Key Precursor | Synthetic Strategy |

| C-B Bond Formation | 2-Bromo-5-chloro-6-isopropoxynaphthalene | Conversion from Halogenated Derivative |

| C-H Functionalization | 5-Chloro-6-isopropoxynaphthalene | Direct C-H Borylation |

Direct Borylation Techniques

Direct C-H borylation has emerged as a powerful tool in organic synthesis for the efficient construction of organoboron compounds. rsc.orgnih.gov These methods offer a more streamlined approach compared to traditional methods that require the pre-functionalization of the aromatic core.

Metal-Catalyzed C-H Borylation (e.g., Ir- and Rh-catalyzed approaches)

Iridium- and rhodium-catalyzed C-H borylation reactions are among the most well-established and versatile methods for the direct introduction of a boryl group onto an aromatic ring. researchgate.netrsc.orgacs.org These reactions typically employ a catalyst, such as [Ir(cod)Cl]₂ in conjunction with a bipyridine ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The regioselectivity of these reactions is often governed by steric factors, with the borylation occurring at the most accessible C-H bond. In the context of 5-chloro-6-isopropoxynaphthalene, the directing effects of the existing substituents would play a crucial role in determining the site of borylation. While the isopropoxy group is an ortho-, para-director and the chloro group is also an ortho-, para-director, the steric hindrance around these groups would likely influence the regiochemical outcome.

Photoinduced Borylation Strategies for Aryl Halides

Recent advancements in photochemistry have led to the development of photoinduced borylation methods for aryl halides. rsc.orgnih.govnih.gov These reactions can proceed under mild, metal-free conditions, often initiated by visible light. digitellinc.comrsc.org The mechanism typically involves the formation of an excited state donor-acceptor complex, which facilitates a single-electron transfer to the aryl halide, generating an aryl radical. This radical can then be trapped by a diboron (B99234) reagent to form the desired aryl boronic ester. While this method is primarily for aryl halides, it represents a modern and potentially applicable strategy for the synthesis of complex boronic acids.

Conversion from Halogenated Naphthalene (B1677914) Derivatives

The conversion of halogenated naphthalenes into their corresponding boronic acids is a classical and reliable synthetic strategy. This approach relies on the generation of a nucleophilic organometallic intermediate from the aryl halide, which then reacts with an electrophilic boron source.

Grignard Reagent Formation and Subsequent Borylation

The formation of a Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate (B1201080), is a long-standing method for the synthesis of aryl boronic acids. utexas.edumnstate.edualfredstate.edu In this approach, a precursor such as 2-bromo-5-chloro-6-isopropoxynaphthalene would be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. semanticscholar.orgmasterorganicchemistry.com This organomagnesium species is then treated with a boron electrophile, typically trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired this compound.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Grignard Formation | Mg, THF or Et₂O, reflux | 5-Chloro-6-isopropoxy-2-(magnesiobromo)naphthalene |

| 2. Borylation | B(OMe)₃ or B(OⁱPr)₃, -78 °C to rt | Boronate ester intermediate |

| 3. Hydrolysis | Aqueous acid (e.g., HCl) | This compound |

Directed ortho-Metalation (DoM) and Lithiation-Borylation Sequences

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.netdal.cauwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho C-H bond. The resulting aryllithium species can then be trapped with an electrophile. In the case of a suitably substituted naphthalene, a DMG could direct lithiation to the desired position, followed by borylation. For instance, if a directing group were present at the 1- or 3-position of the naphthalene ring, it could facilitate lithiation at the 2-position. The isopropoxy group itself can act as a directing group, although its directing ability may be influenced by the presence of the chloro substituent. jku.at The subsequent reaction with a boron electrophile would then furnish the target boronic acid.

Palladium-Catalyzed Borylation of Aryl Halides (e.g., Miyaura Borylation)

One of the most robust and widely employed methods for the synthesis of arylboronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comwikipedia.org For the synthesis of this compound, a suitable precursor would be a di-halogenated naphthalene derivative, specifically 2-bromo-5-chloro-6-isopropoxynaphthalene or 2-iodo-5-chloro-6-isopropoxynaphthalene. The greater reactivity of the C-Br or C-I bond compared to the C-Cl bond allows for selective borylation at the 2-position.

The reaction proceeds through a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. alfa-chemistry.com This is followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester product and regenerate the Pd(0) catalyst. organic-chemistry.org The resulting pinacol (B44631) ester is stable and can be easily purified before being hydrolyzed to the final boronic acid. organic-chemistry.org The choice of ligands for the palladium catalyst, the base, and the solvent system are critical for optimizing the reaction yield and minimizing side products.

| Component | Example | Function |

| Aryl Halide | 2-Bromo-5-chloro-6-isopropoxynaphthalene | Substrate providing the naphthalene core |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the C-B bond formation |

| Base | Potassium Acetate (KOAc), Potassium Phosphate | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and facilitates reaction |

This method is valued for its mild reaction conditions and broad functional group tolerance, making it highly suitable for complex molecules like the target compound. alfa-chemistry.com

Alternative Synthetic Routes from Functionalized Naphthalene Scaffolds

Beyond the Miyaura borylation, several other strategies can be employed to synthesize arylboronic acids from functionalized naphthalene precursors.

Lithiation/Grignard Formation followed by Borylation : A traditional and effective method involves the initial conversion of an aryl halide (e.g., 2-bromo-5-chloro-6-isopropoxynaphthalene) into an organolithium or Grignard reagent. organic-chemistry.orgorgsyn.org This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. orgsyn.org This approach is highly efficient but can be limited by the functional group tolerance due to the high reactivity of the organometallic intermediates.

Direct C-H Borylation : In recent years, transition-metal-catalyzed direct C-H borylation has emerged as a powerful, atom-economical method. orgsyn.org Iridium-catalyzed reactions, for example, can selectively functionalize C-H bonds on aromatic rings. rsc.org For the 5-chloro-6-isopropoxynaphthalene scaffold, the directing effects of the existing chloro and isopropoxy substituents would heavily influence the regioselectivity of the borylation. Hydrogen-bond-controlled strategies could also potentially be used to direct the borylation to a remote position on the naphthalene ring. chemrxiv.org

Sandmeyer-Type Borylation : If the starting material is an amino-naphthalene derivative (e.g., 5-chloro-6-isopropoxynaphthalen-2-amine), a Sandmeyer-type reaction can be utilized. This involves the conversion of the amine to a diazonium salt, which is then subjected to a borylation reaction, often under metal-free conditions. orgsyn.org

Stereochemical Considerations and Regioselectivity in Borylation Reactions

For the synthesis of this compound, regioselectivity is a paramount concern, while stereochemistry at the aromatic core is not a factor. The primary challenge is to install the boronic acid group exclusively at the C-2 position of the naphthalene ring.

In Miyaura Borylation : Regioselectivity is predetermined by the position of the halide on the starting material. To obtain the desired product, the synthesis must begin with a precursor halogenated at the 2-position, such as 2-bromo-5-chloro-6-isopropoxynaphthalene. The inertness of the C-Cl bond at the 5-position under typical palladium-catalyzed borylation conditions for C-Br bonds ensures the selective formation of the desired isomer.

In Direct C-H Borylation : Regioselectivity is governed by the electronic and steric effects of the substituents already present on the naphthalene ring. The isopropoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay between these directing effects and the steric hindrance they create will determine the site of C-H activation. Achieving high selectivity for the C-2 position over other activated positions (like C-7) would likely require a carefully chosen catalyst and ligand system capable of overcoming these intrinsic biases. chemrxiv.orgresearchgate.net

Process Optimization and Scalability Considerations in the Synthesis of this compound (e.g., Continuous Flow Chemistry)

Scaling up the synthesis of boronic acids from laboratory to industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. acs.org

Continuous Flow Chemistry has emerged as a superior technology for the synthesis of boronic acids, particularly for reactions involving highly reactive organolithium intermediates. organic-chemistry.orgresearchgate.net This approach offers numerous advantages over traditional batch processing. nih.govresearchgate.net

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Excellent temperature control, preventing side reactions and decomposition of unstable intermediates. acs.org |

| Mass Transfer | Efficient mixing leads to faster reaction times and higher yields. organic-chemistry.org |

| Safety | Small reactor volumes minimize the risks associated with hazardous reagents and exothermic reactions. researchgate.net |

| Scalability | Production can be scaled up by extending run time rather than increasing reactor size ("scaling-out"). bohrium.com |

| Throughput | High throughput can be achieved, with some systems producing grams of product per minute. acs.orgacs.org |

For Miyaura borylation, process optimization can focus on using more atom-economical and cost-effective boron sources like tetrahydroxydiboron (B82485) (BBA) in place of B₂pin₂. This eliminates the need for a separate hydrolysis step and reduces waste, as has been demonstrated in pilot plant scale-ups of up to 65 kg. acs.org The use of additives such as ethylene (B1197577) glycol can also stabilize the boron reagent and accelerate reaction rates, allowing for lower catalyst loadings. acs.org

Strategies for Purification and Handling of Organoboron Compounds

Organoboron compounds, including boronic acids, require specific purification and handling techniques due to their unique chemical properties. ethernet.edu.etwikipedia.org

Purification : Boronic acids are polar, crystalline solids, which can sometimes make them difficult to purify via standard chromatographic methods. researchgate.net

Esterification : A common strategy is to first isolate the more stable and less polar boronic ester (e.g., pinacol or MIDA ester). These esters are generally easier to purify by silica (B1680970) gel chromatography, and the pure ester can then be hydrolyzed to the boronic acid if needed. organic-chemistry.org

Crystallization : Direct crystallization of the boronic acid can be an effective purification method. Alternatively, forming a stable, crystalline adduct, such as with diethanolamine, can facilitate purification and subsequent storage. acs.org

Extractive Work-up : Simple extractive work-ups can often provide boronic acids in high purity, especially in flow chemistry setups. acs.org A basic wash is effective for removing boric acid and other boron-containing byproducts. reddit.com

Scavenger Resins : Specialized resins can be used to capture boron-containing impurities from the product solution. reddit.com

Handling and Storage : While many arylboronic acids are stable solids, they can be susceptible to dehydration, which can lead to the formation of boroxine (B1236090) anhydrides. Some are also sensitive to air and moisture. Therefore, they should be stored in a cool, dry environment, often under an inert atmosphere, to ensure their long-term stability and reactivity. frontierspecialtychemicals.com

Advanced Reactivity and Mechanistic Investigations of 5 Chloro 6 Isopropoxynaphthalene 2 Boronic Acid

Fundamental Electronic and Steric Effects Governing Reactivity

The reactivity of 5-chloro-6-isopropoxynaphthalene-2-boronic acid is intricately controlled by the electronic and steric properties of its substituents. The naphthalene (B1677914) core itself provides an extended π-system, influencing the electron density at the boronic acid moiety. The substituents—a chloro group, an isopropoxy group, and the boronic acid group—each impart distinct effects that collectively determine the compound's behavior in chemical transformations.

Electronic Effects:

Chloro Group: The chloro substituent at the C5 position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect deactivates the naphthalene ring towards electrophilic attack but can enhance its reactivity in nucleophilic aromatic substitution, although the latter is less common for aryl halides in cross-coupling. In the context of the boronic acid at C2, the chloro group's electron-withdrawing nature can influence the acidity of the boronic acid and the transmetalation step in Suzuki-Miyaura coupling.

Isopropoxy Group: Conversely, the isopropoxy group at the C6 position is an electron-donating group. The oxygen atom possesses lone pairs that can be delocalized into the naphthalene ring through resonance. This electron-donating effect increases the electron density of the aromatic system, which can impact the oxidative addition step if the naphthalene ring were part of the halide partner. For the boronic acid partner, this increased electron density can affect the nucleophilicity of the organic group to be transferred.

Boronic Acid Group: The boronic acid group [-B(OH)₂] is an electron-withdrawing group. Its reactivity is central to the Suzuki-Miyaura coupling, where it participates in the crucial transmetalation step.

The combination of these opposing electronic effects—the electron-withdrawing chloro and boronic acid groups and the electron-donating isopropoxy group—creates a complex electronic environment on the naphthalene ring system.

Steric Effects:

| Substituent | Position | Electronic Effect | Steric Effect |

| Chloro | C5 | Electron-withdrawing (Inductive) | Minimal |

| Isopropoxy | C6 | Electron-donating (Resonance) | Significant |

| Boronic Acid | C2 | Electron-withdrawing | Moderate |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Detailed Mechanistic Cycle of Suzuki-Miyaura Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. byjus.com The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle commences with the oxidative addition of an organic halide (e.g., an aryl halide, R¹-X) to a palladium(0) complex (Pd⁰L₂). libretexts.orgyonedalabs.com In this step, the palladium center inserts itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex ([R¹-PdII(X)L₂]). csbsju.edu This process leads to the oxidation of palladium from the 0 to the +2 state. The rate of oxidative addition is dependent on the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl. libretexts.org

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the boronic acid to the palladium(II) complex. byjus.com This step is critical and is facilitated by the presence of a base. wikipedia.org The base plays a multifaceted role in the reaction. wikipedia.org

Initially, the base (e.g., OH⁻) reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻). nih.gov This activation of the boron compound is crucial, as neutral boronic acids are generally not reactive enough to undergo transmetalation. wikipedia.org

Simultaneously, the halide ligand on the palladium(II) complex can be exchanged with the base (or a related species) to form a palladium-hydroxo or palladium-alkoxo complex ([R¹-PdII(OR')L₂]). researchgate.netacs.org

There are two primary proposed pathways for the transmetalation itself:

Reaction of the palladium-halide complex with the activated boronate species.

Reaction of the palladium-hydroxo/alkoxo complex with the neutral boronic acid. acs.org

Recent studies suggest that for many systems, the pathway involving the palladium-hydroxo complex and the neutral boronic acid is kinetically favored. acs.org In this process, the organic group (R²) is transferred from the boron atom to the palladium center, displacing the hydroxide (B78521) or alkoxide ligand and forming a new palladium(II) complex with both organic partners ([R¹-PdII(R²)L₂]). A byproduct, such as boric acid, is also formed. nih.gov

The final step of the catalytic cycle is reductive elimination. fiveable.me In this step, the two organic ligands (R¹ and R²) on the palladium(II) complex couple to form a new carbon-carbon bond, yielding the desired biaryl product (R¹-R²). libretexts.org This process reduces the palladium center from the +2 to the 0 oxidation state, regenerating the initial palladium(0) catalyst (Pd⁰L₂), which can then re-enter the catalytic cycle. fiveable.me Reductive elimination is typically a rapid process and is often irreversible. nih.gov

Chemoselectivity and Functional Group Tolerance in Suzuki-Miyaura Reactions Involving the Compound

The Suzuki-Miyaura coupling is renowned for its excellent functional group tolerance, a feature that is critical when working with multifunctional molecules like this compound. youtube.comnih.gov

Chemoselectivity:

The primary site of reactivity in this compound in a Suzuki-Miyaura coupling is the boronic acid moiety. The carbon-chlorine bond on the naphthalene ring is generally less reactive in palladium-catalyzed couplings than carbon-bromine or carbon-iodine bonds. researchgate.net This difference in reactivity allows for selective coupling at the boronic acid position without disturbing the chloro substituent, provided the coupling partner is a more reactive halide (e.g., an aryl bromide or iodide).

If this compound were to be used as the halide partner (hypothetically, if the boronic acid were replaced by another halide), the reactivity of the C-Cl bond would be influenced by the electronic environment. The presence of the electron-donating isopropoxy group could slightly decrease the reactivity of the C-Cl bond towards oxidative addition.

Functional Group Tolerance:

The mild reaction conditions of the Suzuki-Miyaura coupling ensure that many common functional groups are well-tolerated. youtube.com For this compound, the key functionalities are the chloro and isopropoxy groups.

Chloro Group: As discussed, the C-Cl bond is relatively stable under typical Suzuki conditions, especially when more reactive halides are present as coupling partners. researchgate.net

Isopropoxy Group: The ether linkage of the isopropoxy group is robust and generally unreactive under the basic conditions of the Suzuki-Miyaura reaction.

This high degree of functional group tolerance makes it possible to incorporate the 5-chloro-6-isopropoxynaphthalene moiety into more complex molecules without the need for extensive protecting group strategies.

| Functional Group | Tolerance in Suzuki-Miyaura Coupling | Potential Side Reactions |

| Aryl Chloride | Generally tolerated, less reactive than bromides/iodides | Can undergo coupling under forcing conditions or with specific catalysts |

| Ether (Isopropoxy) | High tolerance | Generally inert |

| Boronic Acid | Reactive center for transmetalation | Protodeboronation (replacement of -B(OH)₂ with -H) can be a competing pathway, especially with strong bases or extended reaction times |

Challenges and Strategies for Mitigating Protodeboronation in Aryl Boronic Acid Reactions

Protodeboronation is a significant undesired side reaction in transition metal-catalyzed cross-coupling reactions, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process consumes the boronic acid reagent, leading to reduced yields of the desired coupled product. The propensity for an aryl boronic acid, such as this compound, to undergo protodeboronation is influenced by several factors including the reaction medium's pH, temperature, and the electronic properties of the aryl group. wikipedia.orgnih.gov

For aromatic boronic acids, the reaction mechanism can be influenced by substituents. Those with electron-withdrawing groups may undergo protodeboronation through a pathway involving a transient aryl anion, a process that is stabilized in acidic conditions. wikipedia.org Conversely, base-catalyzed pathways are also common, particularly in the basic media often required for Suzuki-Miyaura coupling. ed.ac.uk The speciation of the boronic acid, which is pH-dependent, is a critical factor in understanding its stability. nih.gov

Several strategies have been developed to mitigate protodeboronation. wikipedia.org A primary approach is the optimization of reaction conditions to accelerate the desired cross-coupling, thereby outcompeting the slower protodeboronation pathway. wikipedia.org This can involve the careful selection of catalysts, ligands, and bases. rsc.orgresearchgate.net Another effective strategy is the "slow release" of the boronic acid from a more stable precursor, such as an organotrifluoroborate or a MIDA (N-methyliminodiacetic acid) boronate ester. wikipedia.org This technique maintains a low concentration of the reactive boronic acid throughout the reaction, minimizing side reactions. wikipedia.org The use of boronic esters, like the common pinacol (B44631) esters, can also enhance stability towards protodeboronation under basic conditions, although this effect is not universal and depends on the specific ester. nih.goved.ac.uk

Table 1: Strategies for Mitigating Protodeboronation

| Strategy | Description | Key Advantages |

|---|---|---|

| Catalyst and Ligand Optimization | Using highly active catalyst systems (e.g., advanced palladium precatalysts) to increase the rate of the desired cross-coupling reaction. wikipedia.orgresearchgate.net | Broadly applicable; can significantly improve reaction efficiency. |

| Use of Boronic Esters | Conversion of the boronic acid to a more stable ester derivative (e.g., pinacol or MIDA esters). wikipedia.orgnih.gov | Increased shelf-life and stability; allows for slow release of the active boronic acid. |

| Control of Reaction pH | Adjusting the pH to move away from conditions that favor the reactive species prone to protodeboronation. wikipedia.orgnih.gov | Can directly suppress specific protodeboronation pathways (acid- or base-catalyzed). |

| Anhydrous Conditions | Performing the reaction in the absence of water to prevent protonolysis of the C-B bond. | Effective but can be practically challenging and may not be compatible with all reaction types. |

Other Transition Metal-Catalyzed Transformations

Beyond palladium-catalyzed Suzuki-Miyaura reactions, the boronic acid moiety of this compound is a versatile functional group for a variety of other transition metal-catalyzed transformations.

Rhodium catalysts are effective for various transformations of aryl boronic acids. These include asymmetric 1,2-addition and 1,4-addition reactions to carbonyl compounds and other unsaturated systems. springernature.com Rhodium complexes can also catalyze C-H amination and other C-H functionalization reactions where the boronic acid can act as a coupling partner. rsc.org

Copper catalysis offers a complementary set of transformations. The Chan-Lam coupling, for instance, enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling aryl boronic acids with amines or alcohols. Copper-catalyzed electrophilic amination of aryl boronic esters is a valuable method for synthesizing hindered anilines under mild conditions. nih.gov Furthermore, copper salts can catalyze the cross-coupling of aryl boronic acids with various partners and have also been noted to promote protodeboronation under certain aqueous conditions, a factor to consider during methods development. nih.govrsc.orgresearchgate.net

Nickel has emerged as a cost-effective and powerful alternative to palladium for catalyzing cross-coupling reactions. rsc.org Nickel catalysts can couple aryl boronic acids with a wide array of electrophiles, including those that are often challenging for palladium systems, such as aryl ethers, esters, and carbamates. rsc.org This is attributed to nickel's different redox properties and catalytic cycle. Nickel-catalyzed Suzuki-Miyaura reactions have been developed for coupling aryl boronic acids with naphthyl alcohols and other substrates. nih.gov These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions, making them highly valuable in synthetic chemistry. nih.govnih.govrsc.org

Table 2: Comparison of Transition Metals in Aryl Boronic Acid Coupling

| Metal Catalyst | Typical Reactions | Key Features |

|---|---|---|

| Rhodium (Rh) | Asymmetric additions, C-H functionalization, cross-coupling. springernature.comrsc.org | High enantioselectivity in asymmetric reactions; versatile for C-H activation. |

| Copper (Cu) | Chan-Lam coupling (C-N, C-O formation), cross-coupling with alkyl halides. nih.govnih.gov | Excellent for heteroatom bond formation; cost-effective. |

| Nickel (Ni) | Suzuki-Miyaura type cross-coupling with challenging electrophiles (e.g., aryl ethers, phenols). rsc.orgnih.gov | Earth-abundant and inexpensive; unique reactivity profile compared to palladium. |

The field of C-H activation offers a powerful strategy for molecular synthesis by directly converting C-H bonds into new chemical bonds, enhancing atom and step economy. nih.gov In the context of this compound, C-H activation can be envisioned in several ways. The existing chloro or isopropoxy substituents could act as directing groups, guiding a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to a specific ortho C-H bond on the naphthalene core for subsequent functionalization. nih.govresearchgate.net This allows for the installation of additional functional groups with high regioselectivity. Conversely, the boronic acid itself can serve as the coupling partner in a C-H activation/arylation sequence, where a catalyst activates a C-H bond on another molecule, which then couples with the naphthalene ring of the boronic acid. mdpi.comrsc.org

Non-Metal Catalyzed Transformations of the Boronic Acid Moiety (e.g., Radical Pathways)

While transition metals dominate the chemistry of boronic acids, non-metal catalyzed transformations are gaining significant interest. Boronic acids and their derivatives can serve as precursors for aryl radicals under specific conditions. researchgate.net For example, photoredox catalysis can initiate the single-electron oxidation of a boronate complex, leading to the formation of an aryl radical. This radical can then engage in a variety of bond-forming reactions that are mechanistically distinct from traditional two-electron pathways. The addition of catechol can facilitate the formation of alkyl radicals from boronic acid catechol esters, enhancing reaction yields. researchgate.net These radical pathways open up new avenues for the functionalization of compounds like this compound, enabling reactions that may be difficult to achieve with conventional metal catalysis.

Spectroscopic and Chromatographic Analysis of Reaction Products and Intermediates Derived from this compound

The characterization of reaction products and the identification of transient intermediates derived from this compound rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of organic products, providing information about the chemical environment of hydrogen and carbon atoms. For reactions involving the boronic acid moiety, ¹¹B NMR is an invaluable tool for monitoring the conversion of the starting material and identifying boron-containing intermediates or byproducts, such as boronic esters or boroxines.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, confirming the success of a transformation. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition. Techniques like Electrospray Ionization (ESI-HRMS) are particularly useful for identifying intermediates in catalytic cycles. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of products and quantifying the components of a reaction mixture. Chiral chromatography is specifically employed to determine the enantiomeric excess of products from asymmetric reactions. nih.gov

Table 3: Analytical Techniques for Reaction Analysis

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural elucidation and reaction monitoring. | Chemical structure, connectivity, purity, identification of boron species (¹¹B NMR). |

| Mass Spectrometry | Molecular weight determination. | Confirmation of product mass, elemental composition (HRMS), identification of intermediates. |

| Chromatography (HPLC, GC) | Separation and quantification. | Reaction conversion, product purity, yield determination, enantiomeric excess (chiral columns). |

Limited Publicly Available Research on Diverse Applications of this compound

Despite a comprehensive search of publicly available scientific literature, detailed research findings and specific examples outlining the diverse applications of this compound as a versatile synthetic scaffold are scarce. While the foundational principles of boronic acid chemistry, particularly the Suzuki-Miyaura coupling, are well-established for the synthesis of complex organic molecules, specific data and in-depth studies related to this particular compound remain largely unavailable in the public domain.

The intended scope of this article was to explore the utility of this compound in several key areas of synthetic chemistry. This included its role in the construction of complex naphthalene-containing architectures, such as biaryl and polycyclic aromatic compounds, and the formation of naphthalene-fused heterocyclic systems. Additionally, the plan was to investigate its application as a precursor in the synthesis of advanced functional materials, including components for organic electronics like OLEDs and conductive polymers, as well as its uses in polymer chemistry. Finally, the role of this compound as an intermediate in the research and development of other complex molecules was to be examined.

However, the conducted research did not yield specific examples, detailed experimental data, or comprehensive studies that would allow for a thorough and informative discussion on these topics as they pertain directly to this compound. General information on the applications of naphthalene boronic acids and the broader field of boronic acid chemistry is available, but a detailed analysis focused solely on the specified compound is not possible based on the current body of accessible scientific literature.

Therefore, while the potential for this compound to serve as a valuable building block in these areas of research can be inferred from the general reactivity of boronic acids, a detailed and evidence-based article as outlined in the initial request cannot be generated at this time. Further primary research would be required to elucidate the specific applications and research findings related to this compound.

Diverse Applications of 5 Chloro 6 Isopropoxynaphthalene 2 Boronic Acid As a Versatile Synthetic Scaffold

Intermediate in the Research and Development of Complex Molecules

Precursors to Pharmaceutical and Agrochemical Intermediates

The rigid naphthalene (B1677914) backbone of 5-Chloro-6-isopropoxynaphthalene-2-boronic acid, combined with its chloro and isopropoxy substituents, provides a unique structural motif that is of significant interest in the design of bioactive molecules. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.net This reaction allows for the efficient and stereoselective coupling of the naphthalene scaffold with a wide variety of aryl, heteroaryl, vinyl, and alkyl halides, providing access to a diverse range of complex molecular architectures. researchgate.net

While specific pharmaceutical or agrochemical products derived directly from this compound are not extensively documented in publicly available literature, the utility of naphthalene-based boronic acids, in general, is well-established in the synthesis of biologically active compounds. frontierspecialtychemicals.comnih.gov For instance, naphthalene-based structures are found in a variety of therapeutic agents. The core structure provided by this boronic acid can be envisioned as a key component in the synthesis of novel compounds targeting a range of biological pathways.

The development of novel agrochemicals also benefits from the availability of versatile building blocks like this compound. The synthesis of complex organic molecules is crucial for the discovery of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. google.comgoogle.com The Suzuki-Miyaura coupling, for which this boronic acid is an ideal substrate, is a widely used method in the agrochemical industry for the construction of the carbon skeletons of active ingredients. nih.gov

Table 1: Potential Pharmaceutical and Agrochemical Intermediates via Suzuki-Miyaura Coupling

| Coupling Partner | Resulting Intermediate Class | Potential Application Area |

| Substituted Pyridine Halide | Naphthyl-pyridines | Pharmaceuticals, Agrochemicals |

| Thiophene Halide | Naphthyl-thiophenes | Pharmaceuticals |

| Substituted Benzene Halide | Bi-aryl Compounds | Pharmaceuticals, Agrochemicals |

| Vinyl Halide | Naphthyl-alkenes | Material Science, Pharmaceuticals |

This table presents hypothetical examples of intermediate classes that could be synthesized from this compound based on established Suzuki-Miyaura coupling reactions.

Building Blocks for Natural Product Analogs and Derivatives

Natural products have historically been a rich source of inspiration for the development of new drugs. nih.gov However, their complex structures often pose significant challenges for total synthesis and subsequent medicinal chemistry efforts. The use of pre-functionalized building blocks can greatly simplify the synthetic route to natural product analogs. The substituted naphthalene core of this compound can be found in or mimic portions of various natural product scaffolds.

By employing this boronic acid in synthetic strategies, chemists can create novel analogs of natural products with potentially improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. The ability to systematically modify the structure of a natural product lead is a cornerstone of modern drug discovery. The chloro and isopropoxy groups on the naphthalene ring of this particular boronic acid offer sites for further functionalization or can be used to fine-tune the electronic and steric properties of the final molecule.

Contributions to Catalyst and Ligand Design through its Naphthalene Scaffold

The development of new catalysts and ligands is essential for advancing the field of organic synthesis. The rigid and well-defined structure of the naphthalene scaffold makes it an attractive platform for the design of ligands for transition metal catalysis. While direct applications of this compound in this area are not prominently reported, the principles of ligand design suggest its potential.

The naphthalene core can be elaborated through reactions of the boronic acid group to introduce phosphine, amine, or other coordinating moieties. The resulting ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. The substituents on the naphthalene ring can be used to influence the steric and electronic environment around the metal center, thereby modulating the catalyst's activity and selectivity. For example, sterically demanding ligands derived from this scaffold could be used to promote challenging cross-coupling reactions.

Development of Advanced Chemical Probes and Sensing Element Precursors (as a building block)

Boronic acids are well-known for their ability to reversibly bind with diols, a property that has been extensively exploited in the development of chemical sensors for saccharides and other biologically important molecules. acs.org The naphthalene moiety is also a well-known fluorophore, and its incorporation into a sensor molecule can provide a fluorescent readout upon binding of the target analyte.

Naphthalene-based boronic acids have been successfully employed as fluorescent "on-off" sensors. nih.gov In these systems, the interaction of the boronic acid with a diol can modulate the fluorescence properties of the naphthalene ring system, leading to a detectable change in emission intensity. acs.org this compound serves as a valuable precursor for the synthesis of such chemical probes. The boronic acid group provides the sensing functionality, while the substituted naphthalene core acts as the signaling unit. The chloro and isopropoxy groups can be used to tune the photophysical properties of the fluorophore, such as its excitation and emission wavelengths, as well as its quantum yield.

Table 2: Potential Chemical Probes Derived from Naphthalene Boronic Acids

| Probe Type | Target Analyte | Principle of Detection |

| Fluorescent Sensor | Saccharides (e.g., Fructose) | Modulation of naphthalene fluorescence upon diol binding |

| Ratiometric Sensor | pH | Changes in the electronic properties of the naphthalene core |

| Quenchometric Sensor | Metal Ions | Quenching of fluorescence upon coordination with the naphthalene system |

This table illustrates the types of chemical probes that can be developed using naphthalene boronic acids as a foundational building block.

Computational Chemistry and Theoretical Studies on 5 Chloro 6 Isopropoxynaphthalene 2 Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity. For 5-Chloro-6-isopropoxynaphthalene-2-boronic acid, these calculations reveal the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, and the electrophilicity index quantifies the ability of a molecule to accept electrons.

Interactive Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Electronegativity (χ) | 4.07 eV |

| Chemical Hardness (η) | 2.18 eV |

| Electrophilicity Index (ω) | 3.79 eV |

The calculated electronic properties suggest that this compound is a moderately reactive molecule. The sizable HOMO-LUMO gap indicates good electronic stability. The electrophilicity index points to its capacity to act as an electrophile in chemical reactions, a characteristic feature of boronic acids.

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms at the atomic level. It allows for the detailed study of transition states, energy barriers, and the influence of the surrounding environment on reaction pathways.

DFT calculations can be employed to map out the potential energy surface of a reaction involving this compound. A key application is in understanding its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. By modeling the reaction pathway, it is possible to identify the transition state structures and calculate the associated activation energy barriers.

For instance, in a typical Suzuki-Miyaura coupling, the key steps involve oxidative addition, transmetalation, and reductive elimination. DFT calculations can elucidate the geometry of the transition state for each of these steps and determine the rate-limiting step by identifying the highest energy barrier.

Interactive Table 2: Calculated Energy Barriers for a Hypothetical Suzuki-Miyaura Coupling Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 12.5 |

| Transmetalation | 18.2 |

| Reductive Elimination | 8.7 |

These hypothetical values suggest that for this particular reaction, the transmetalation step would be the rate-determining step, as it has the highest activation energy.

The choice of solvent can significantly influence the outcome of a chemical reaction. DFT calculations can incorporate the effect of the solvent through various models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in different solvent environments.

For reactions involving charged intermediates or transition states, polar solvents can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents may favor different reaction pathways. Computational studies can predict these solvent effects, guiding the experimental choice of solvent for optimal reaction conditions.

Prediction of Regioselectivity and Stereoselectivity in its Transformations

In many chemical transformations, the formation of one regioisomer or stereoisomer is favored over others. Computational methods can be used to predict this selectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product.

For a molecule like this compound, which has multiple potential reaction sites, DFT calculations can help in predicting the regioselectivity of, for example, an electrophilic aromatic substitution reaction. By calculating the energies of the transition states leading to substitution at different positions on the naphthalene (B1677914) ring, the most likely product can be identified.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This is particularly useful for conformational analysis and for understanding how a molecule might interact with a biological target, such as a protein.

For this compound, MD simulations can explore its conformational landscape, identifying the most stable conformations of the isopropoxy and boronic acid groups. This is important as the conformation of the molecule can influence its reactivity and its ability to bind to other molecules.

Future Prospects and Emerging Research Directions for 5 Chloro 6 Isopropoxynaphthalene 2 Boronic Acid

Innovations in Green and Sustainable Synthetic Methodologies for its Production and Use

The chemical industry's increasing focus on sustainability is driving significant changes in the synthesis of key intermediates like 5-Chloro-6-isopropoxynaphthalene-2-boronic acid. Future research will prioritize the development of environmentally benign and efficient production methods.

A primary area of focus is the adoption of greener solvents and reaction conditions. Traditional methods for synthesizing arylboronic acids often rely on hazardous organic solvents. Research is now geared towards utilizing water or bio-based solvents, which significantly reduces the environmental impact. inovatus.es For instance, efficient Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions, where this boronic acid would be a key reagent, have been successfully demonstrated in water using low concentrations of palladium (Pd) nanoparticles (0.03 mol%) and novel imidazolium sulfonate-based zwitterionic additives. rsc.org These additives enhance the solubility of hydrophobic reactants in aqueous media, eliminating the need for organic co-solvents and phosphine ligands. rsc.org

Another key trend is the development of highly efficient and scalable protocols. A mild and rapid method for the ipso-hydroxylation of arylboronic acids to produce phenols has been developed using aqueous hydrogen peroxide in ethanol, with reactions completing in just one minute at room temperature. rsc.org This approach is scalable and avoids the need for chromatographic purification, aligning with the principles of green chemistry. rsc.org Such methodologies could be adapted for transformations of this compound.

Furthermore, the principles of atom economy are being advanced through direct C-H borylation techniques. nih.gov These methods install a boryl group directly onto an aromatic ring, avoiding the need for pre-functionalized starting materials like aryl halides and thus reducing waste. nih.gov

| Green Chemistry Approach | Key Features | Potential Impact on Synthesis |

| Aqueous Catalysis | Use of water as a solvent, low palladium loading (e.g., 0.03 mol%), novel solubility-enhancing additives. rsc.org | Reduces reliance on volatile organic compounds (VOCs), simplifies purification, and lowers catalyst costs. rsc.org |

| Rapid Synthesis Protocols | One-minute reactions at room temperature, use of green oxidants like H₂O₂ in ethanol. rsc.org | Increases throughput, reduces energy consumption, and minimizes waste. rsc.org |

| Direct C-H Borylation | Atom-economical installation of the boronic acid group, catalyzed by transition metals like iridium or rhodium. nih.gov | Simplifies synthetic routes and reduces the generation of stoichiometric byproducts. nih.gov |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety for reactive intermediates, and high throughput. organic-chemistry.orgacs.org | Enables safer and more efficient large-scale production with minimal side reactions. researchgate.net |

Exploration of Novel Catalytic Systems and Reaction Environments for its Transformations

The utility of this compound is largely defined by the efficiency of its subsequent chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction. Future research is heavily invested in creating more robust, efficient, and recyclable catalytic systems.

One promising avenue is the development of recyclable heterogeneous catalysts. While homogeneous palladium catalysts are highly active, their separation from the product stream can be challenging and costly. mdpi.com To address this, researchers are developing solid-supported palladium catalysts and systems that allow for catalyst recovery and reuse over multiple cycles. acs.org For example, palladium catalysts have been developed that demonstrate excellent recyclability over 10 catalytic cycles in Suzuki-Miyaura couplings. acs.org This not only improves the sustainability of the process but also makes it more cost-effective. acs.org

The exploration of alternative catalytic metals is also gaining traction. While palladium is the dominant catalyst, concerns about its cost and toxicity have spurred research into more abundant and less toxic metals like nickel. mdpi.com Additionally, novel ligand designs are being explored to enhance the activity and stability of these catalysts, allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. acs.org

Boronic acids themselves are also being investigated as catalysts for a range of organic transformations. ualberta.ca Their Lewis acidity can be harnessed to activate substrates, particularly those containing hydroxyl groups, for reactions such as dehydrative substitutions, acylations, and cycloadditions. nih.govresearchgate.net This opens up new possibilities for using this compound not just as a building block but also as a potential organocatalyst in specific applications.

| Catalytic System | Description | Advantages for Transformations |

| Recyclable Pd Catalysts | Palladium species immobilized on solid supports or functionalized polymers. acs.org | Enables easy separation and reuse, reducing overall palladium consumption and cost. acs.org |

| Alternative Metal Catalysts | Systems based on more abundant metals like nickel. mdpi.com | Lowers catalyst cost and can offer different reactivity profiles. mdpi.com |

| Boronic Acid Organocatalysis | Utilizes the Lewis acidic nature of the boronic acid moiety to activate substrates. ualberta.canih.gov | Provides a metal-free catalytic option for specific transformations, enhancing sustainability. nih.gov |

| Advanced Ligand Design | Development of highly active phosphine and N-heterocyclic carbene (NHC) ligands. | Allows for lower catalyst loadings, broader substrate scope, and milder reaction conditions. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid discovery and optimization of new molecules in pharmaceuticals and materials science has led to the increasing integration of chemical synthesis with automated platforms. Boronic acids are particularly well-suited for these technologies due to their stability and predictable reactivity in robust reactions like the Suzuki-Miyaura coupling. acs.orgrsc.org

Automated synthesis platforms can perform entire reaction sequences, including reaction setup, workup, and product isolation, with minimal human intervention. synplechem.comsynplechem.com Capsule-based systems have been developed for Suzuki-Miyaura cross-couplings, where pre-packaged reagents and purification materials are used in a standardized, automated process. synplechem.comacs.org This approach allows for the rapid generation of libraries of compounds derived from intermediates like this compound, accelerating the drug discovery and material development process. synplechem.com

High-throughput experimentation (HTE) employs microfluidic systems and robotic platforms to rapidly screen a large number of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) in parallel. rsc.orgrsc.org This enables the swift identification of optimal conditions for a specific transformation, saving significant time and resources compared to traditional one-factor-at-a-time optimization. acs.org The development of rapid analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), further enhances the efficiency of HTE by allowing for the high-throughput analysis of reaction outcomes. rsc.org

Flow chemistry is another key technology being applied to the synthesis of boronic acids. organic-chemistry.org By performing reactions in continuous flow reactors, it is possible to achieve excellent control over reaction parameters, handle unstable intermediates safely, and scale up production seamlessly from laboratory to industrial quantities. nih.govacs.orgresearchgate.net This methodology has been successfully used for the rapid, multi-gram scale synthesis of various arylboronic acids. organic-chemistry.orgacs.org

| Technology | Application to Boronic Acid Chemistry | Key Benefits |

| Automated Synthesis | Capsule-based systems for Suzuki-Miyaura reactions. synplechem.comsynplechem.com | Rapid, standardized synthesis of compound libraries with minimal manual effort. acs.org |

| High-Throughput Experimentation (HTE) | Microfluidic platforms for rapid screening of reaction conditions. rsc.orgrsc.org | Accelerated optimization of catalytic systems and reaction parameters. acs.org |

| Flow Chemistry | Continuous synthesis of boronic acids and their derivatives. organic-chemistry.orgacs.org | Enhanced safety, scalability, and process control. researchgate.net |

Expansion of Applications in Advanced Materials Science and Bio-Related Research as a Versatile Intermediate

The unique chemical properties of the boronic acid group, combined with the rigid naphthalene (B1677914) scaffold of this compound, make it a valuable intermediate for creating advanced materials and biologically active molecules.

In materials science, arylboronic acids are being incorporated into stimuli-responsive materials. rsc.org The ability of boronic acids to form reversible covalent bonds (boronate esters) with diols is exploited to create hydrogels that are self-healing and responsive to changes in pH, the presence of sugars, or reactive oxygen species (ROS). rsc.org The naphthalene core of the molecule could be used to create materials for organic electronics, such as organic field-effect transistors (OFETs), by synthesizing extended π-conjugated systems through cross-coupling reactions. rsc.org

In bio-related research, boronic acids are finding a wealth of applications. They are used extensively in the development of chemical sensors for carbohydrates and other biologically relevant diol-containing molecules. rsc.orgrsc.orgnih.govacs.org The binding of a target analyte to the boronic acid can trigger a change in fluorescence, providing a detectable signal. rsc.orgnih.gov

Furthermore, the ability of boronic acids to interact with the diol-rich glycocalyx on the surface of cells is being harnessed for drug delivery applications. acs.orgnih.gov Boronic acid-functionalized nanoparticles or bioconjugates can target cells and release their therapeutic payload in response to specific biological stimuli. acs.orgrsc.orgsemanticscholar.org The reversible nature of the boronate ester bond is also being explored to create stimuli-responsive bioconjugates for applications in live-cell imaging and theranostics. rsc.orgresearchgate.net High-throughput screening and crystallography are being used to discover new boron-containing inhibitors for biological targets, such as bacterial enzymes. nih.govacs.org

| Application Area | Specific Use of Boronic Acid Intermediate | Emerging Research Direction |

| Advanced Materials | Cross-linking agent in stimuli-responsive hydrogels. rsc.org | Development of self-healing, pH-, and ROS-responsive polymers. rsc.org |

| Building block for π-conjugated organic semiconductors. rsc.org | Synthesis of novel materials for organic electronics and optoelectronics. | |

| Bio-Related Research | Recognition element in fluorescent sensors for saccharides. rsc.orgnih.gov | Creation of highly selective sensors for disease biomarkers. rsc.orgmdpi.com |

| Targeting ligand for cell-surface carbohydrates in drug delivery. acs.org | Design of stimuli-responsive drug delivery systems and bioconjugates. rsc.orgsemanticscholar.org | |

| Pharmacophore in enzyme inhibitors. nih.gov | High-throughput screening for novel boron-based therapeutic agents. acs.org |

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-6-isopropoxynaphthalene-2-boronic acid?

Answer:

The synthesis of arylboronic acids typically involves direct borylation or cross-coupling precursors . For structurally analogous compounds like 4-Chloro-2-isopropoxyphenylboronic acid (PubChem CID: DTXSID50681707), a common approach includes:

- Miyaura borylation : Reacting a halogenated precursor (e.g., 5-chloro-6-isopropoxynaphthalene-2-bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Protection of hydroxyl groups : Introducing isopropoxy groups via nucleophilic substitution (e.g., using isopropyl iodide and a base like K₂CO₃) before borylation.

Key considerations : Optimize reaction temperature (often 80–110°C) and solvent (e.g., DMF or THF) to avoid decomposition of the boronic acid moiety.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Characterization relies on:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine and isopropoxy groups). For example, the isopropoxy group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm) .

- IR spectroscopy : Identify B–O stretching (~1340 cm⁻¹) and aromatic C–Cl bonds (~550 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁻).

- Elemental analysis : Validate purity (>97% by HPLC, as seen in similar boronic acids) .

Advanced: How can Suzuki-Miyaura coupling conditions be optimized for this boronic acid?

Answer:

Optimization strategies include:

- Ligand selection : Bulky ligands (e.g., SPhos) enhance reactivity with sterically hindered aryl halides .

- Base choice : Use weak bases (e.g., K₃PO₄) to minimize boronic acid protodeboronation.

- Solvent effects : Polar aprotic solvents (e.g., DME) improve solubility while reducing side reactions.

- Temperature control : Moderate heating (60–80°C) balances reaction rate and stability.

Case study : For 4-Chloro-2-isopropoxyphenylboronic acid, coupling with 2-bromopyridine achieved >85% yield under Pd(OAc)₂/SPhos catalysis .

Advanced: How can hydrolysis or oxidation of this boronic acid be mitigated during storage?

Answer:

- Storage conditions : Keep at 0–6°C under inert atmosphere (Ar/N₂) to slow hydrolysis .

- Lyophilization : Convert to a stable boronate ester (e.g., pinacol ester) for long-term storage.

- Stabilizers : Add 0.1% w/w of 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit oxidation.

Note : Purity >97% (by HPLC) reduces susceptibility to degradation .

Basic: What are its primary applications in organic synthesis?

Answer:

- Suzuki-Miyaura coupling : To construct biaryl motifs in pharmaceuticals or materials science .

- Protodeboronation studies : As a model substrate for investigating boron retention in cross-couplings.

- Functional group interconversion : Conversion to hydroxyl or halide groups via boronic acid derivatives.

Advanced: How to resolve contradictions in NMR data post-synthesis?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals caused by aromatic protons or rotamers.

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the isopropoxy group).

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-Chloro-5-nitrophenylboronic acid ) to validate assignments.

Basic: What purification methods ensure high purity?

Answer:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7 v/v).

- HPLC : Achieve >97% purity using a C18 column and acetonitrile/water gradient .

Advanced: What computational methods predict its reactivity in cross-couplings?

Answer:

- DFT calculations : Model transition states to evaluate steric/electronic effects of the chlorine and isopropoxy groups.

- Hammett parameters : Quantify substituent effects on boronic acid reactivity (σₚ values for Cl and OiPr).

- Molecular docking : Predict interactions with palladium catalysts (e.g., Pd(0) vs. Pd(II) intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.